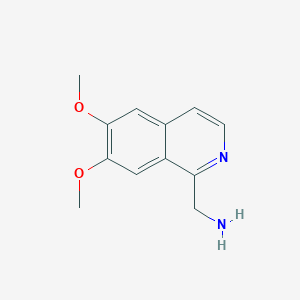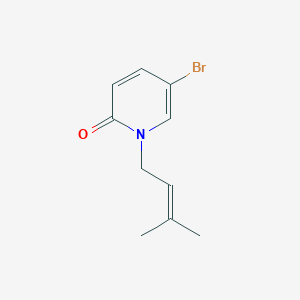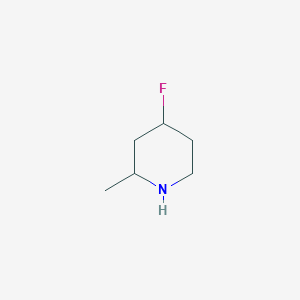
Piperidine, 4-fluoro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 4-fluoro-2-methyl- is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-fluoro-2-methyl- typically involves the fluorination of a piperidine derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Industrial Production Methods
Industrial production of Piperidine, 4-fluoro-2-methyl- often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety, especially when handling reactive fluorinating agents. Catalysts such as palladium or nickel may be used to facilitate the reactions and improve yields.
化学反応の分析
Types of Reactions
Piperidine, 4-fluoro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, methyl iodide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
Piperidine, 4-fluoro-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique pharmacokinetic properties imparted by the fluorine atom.
Industry: Utilized in the development of new materials with specific properties, such as increased stability and reactivity.
作用機序
The mechanism of action of Piperidine, 4-fluoro-2-methyl- involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
Piperidine: The parent compound without fluorine and methyl substitutions.
4-Fluoropiperidine: A fluorinated derivative without the methyl group.
2-Methylpiperidine: A methylated derivative without the fluorine atom.
Uniqueness
Piperidine, 4-fluoro-2-methyl- is unique due to the combined presence of both fluorine and methyl groups, which significantly alters its chemical and physical properties compared to its analogs. The fluorine atom increases metabolic stability and modulates electronic properties, while the methyl group can influence the compound’s steric and hydrophobic characteristics.
特性
分子式 |
C6H12FN |
|---|---|
分子量 |
117.16 g/mol |
IUPAC名 |
4-fluoro-2-methylpiperidine |
InChI |
InChI=1S/C6H12FN/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4H2,1H3 |
InChIキー |
YKJGQFJFDSSLBX-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CCN1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13341942.png)
![5-Methyl-6-oxa-1-azaspiro[3.4]octane](/img/structure/B13341947.png)


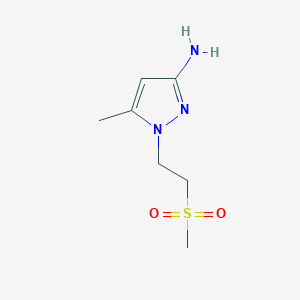
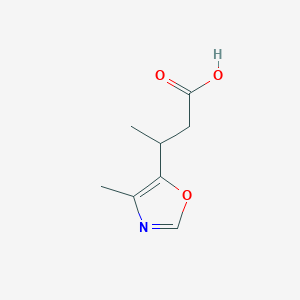
![8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate hydrochloride](/img/structure/B13341973.png)

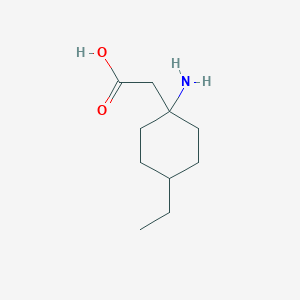
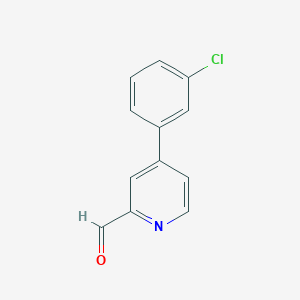
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13341997.png)
